molecular formula C20H19FN4O4 B1662518 氟纳芬辛 CAS No. 209342-40-5

氟纳芬辛

货号 B1662518
CAS 编号: 209342-40-5
分子量: 398.4 g/mol
InChI 键: FYMHQCNFKNMJAV-HOTGVXAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Finafloxacin is a fluoroquinolone antibiotic used to treat otitis externa, also known as swimmer’s ear . This condition is an infection of the outer ear canal caused by bacteria. Finafloxacin works by killing the bacteria or preventing their growth .


Molecular Structure Analysis

Finafloxacin has a molecular formula of C20H19FN4O4 and a molecular weight of 398.4 g/mol . It is a quinolone that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted at positions 1, 6, 7, and 8 by cyclopropyl, fluoro, hexahydropyrrolo [3,4-b] [1,4]oxazin-6-yl, and cyano groups respectively .


Physical And Chemical Properties Analysis

Finafloxacin has a molecular weight of 398.4 g/mol and a molecular formula of C20H19FN4O4 . The IUPAC name for Finafloxacin is 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid .

科学研究应用

  1. 在酸性条件下增强的抗菌活性氟纳芬辛是一种新型氟喹诺酮类药物,在酸性条件下表现出增强的抗菌活性。研究表明,其在 pH 值介于 5.0 至 6.0 之间的环境中抗菌活性最佳,其最小抑菌浓度 (MIC) 明显低于中性 pH 值下的浓度。该特性表明氟纳芬辛在治疗酸性病灶内的感染(如某些细菌感染和幽门螺杆菌感染)方面具有潜在的治疗优势 (Stubbings 等,2011)

  2. 广谱抗菌剂氟纳芬辛被开发用于治疗严重的细菌感染,尤其是与酸性环境相关的感染。已注意到其在各种感染中的疗效,包括尿路感染和幽门螺杆菌感染。它还被批准用于治疗急性外耳炎,其口服和静脉注射剂型正在针对其他几种类型的感染进行评估 (McKeage,2015)

  3. 对氟喹诺酮耐药菌株的有效性氟纳芬辛对氟喹诺酮耐药菌株表现出显着的活性。已在表达各种氟喹诺酮耐药机制的大肠杆菌同基因菌株中研究了其有效性。与其他氟喹诺酮类药物(如环丙沙星、左氧氟沙星和莫西沙星)相比,氟纳芬辛在 pH 5.8 时对大肠杆菌突变株表现出更高的活性 (Emrich 等,2010)

  4. 治疗尿路感染的潜力氟纳芬辛在治疗尿路感染 (UTI) 方面显示出前景,特别是考虑到对氟喹诺酮类药物的耐药模式不断增加。已发现它在体外和体内研究中均有效,在酸性环境中表现出显着的杀菌作用、广谱抗菌特性和高效的药代动力学。这使其成为治疗尿路感染的候选药物,尽管需要进一步的临床试验来确认其疗效 (Bartoletti 等,2015)

  5. 在生物防御病原体中的应用氟纳芬辛在体外对各种生物防御病原体表现出优异的活性,尤其是在酸性条件下。其在典型细胞内感染环境中对这些病原体的有效性突出了其作为生物防御相关细菌感染治疗选择的潜力 (Barnes 等,2019)

  6. 有效的治疗选择,用于由弗朗西斯菌属和鼠疫耶尔森菌等生物威胁因子引起的吸入性感染。在动物模型中,氟纳芬辛对这些病原体表现出显着的保护作用,表明其在涉及这些生物的生物恐怖主义或暴发事件中作为治疗替代品的潜力 (Barnes 等,2021)
  1. 治疗细胞内感染的潜力氟纳芬辛在酸性条件下表现出活性增强的特性,使其成为治疗细胞内感染的潜在候选药物。例如,其在 Q 热小鼠模型中的疗效(由伯氏考克斯菌引起,在酸性细胞内小泡中复制)表明其在治疗类似细胞内细菌感染方面的潜力 (Hartley 等,2021)

  2. 化学合成和开发氟纳芬辛的化学合成和开发一直是各种研究的主题,探索新的合成方法并阐明其化学性质。这项研究对于了解该药物的作用机制和优化其用于临床的生产至关重要 (Hong 等,2009)

安全和危害

Finafloxacin may cause genetic defects and is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHQCNFKNMJAV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175096
Record name Finafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Finafloxacin is a fluoroquinolone antibiotic, which selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair and recombination.
Record name Finafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Finafloxacin

CAS RN

209342-40-5
Record name Finafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209342-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Finafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finafloxacin
Reactant of Route 2
Reactant of Route 2
Finafloxacin
Reactant of Route 3
Finafloxacin
Reactant of Route 4
Reactant of Route 4
Finafloxacin
Reactant of Route 5
Reactant of Route 5
Finafloxacin
Reactant of Route 6
Finafloxacin

Q & A

Q1: What is the mechanism of action of finafloxacin?

A1: Finafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, ]. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death.

Q2: Does finafloxacin exhibit enhanced activity in specific pH environments?

A2: Yes, a unique characteristic of finafloxacin is its enhanced activity under acidic conditions (pH 5.0-6.5) [, , ]. While other fluoroquinolones lose potency in acidic environments, finafloxacin maintains and even surpasses its activity at lower pH levels.

Q3: How does this pH-dependent activity benefit its therapeutic potential?

A3: Many infection sites, such as intracellular compartments, abscesses, and the urinary tract, can become acidic. Finafloxacin's enhanced activity in these environments makes it a promising candidate for treating infections where other fluoroquinolones might be less effective [, , , ].

Q4: What is the molecular structure of finafloxacin?

A4: Finafloxacin is a 8-cyano-fluoroquinolone with a zwitterionic chemical structure [, ]. Its structure allows it to target both DNA gyrase and topoisomerase IV, contributing to its broad antibacterial spectrum.

Q5: What is the in vitro activity of finafloxacin against common bacterial pathogens?

A5: Finafloxacin demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics [, , ]. Studies have shown its effectiveness against Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and others.

Q6: Is finafloxacin effective against bacteria residing in acidic environments like macrophages?

A6: Yes, studies have demonstrated that finafloxacin exhibits potent bactericidal activity against Burkholderia pseudomallei within macrophages [, , ]. Its enhanced activity at acidic pH, typical of the intracellular environment, contributes to this efficacy.

Q7: What animal models have been used to investigate the efficacy of finafloxacin?

A7: Researchers have utilized various animal models, including murine models, to evaluate finafloxacin's efficacy against infections caused by Burkholderia pseudomallei, Francisella tularensis, Yersinia pestis, and Coxiella burnetii [, , , , , , ]. These studies have demonstrated its potential as a therapeutic for various infectious diseases.

Q8: Have there been clinical trials conducted with finafloxacin?

A8: Yes, finafloxacin has undergone phase II clinical trials for the treatment of complicated urinary tract infections and acute pyelonephritis [, , ]. These trials have indicated promising efficacy and a favorable safety profile.

Q9: What about its use in treating Helicobacter pylori infections?

A9: In vitro studies have shown that finafloxacin possesses good activity against Helicobacter pylori, especially at the acidic pH found in the stomach [, ]. This suggests its potential use for treating H. pylori infections, though further clinical evaluation is necessary.

Q10: What are the known mechanisms of resistance to finafloxacin?

A10: Similar to other fluoroquinolones, resistance to finafloxacin can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance.

Q11: Is finafloxacin susceptible to efflux by bacterial pumps?

A11: While finafloxacin demonstrates a lesser degree of susceptibility to efflux compared to other fluoroquinolones, it can still be extruded by certain pumps, such as the BpeEF-OprC pump in Burkholderia pseudomallei []. This suggests that efflux mechanisms could potentially contribute to resistance.

Q12: What is the pharmacokinetic profile of finafloxacin in humans?

A12: Finafloxacin is well absorbed after oral administration, achieving plasma concentrations comparable to other fluoroquinolones []. It exhibits a half-life of approximately 10 hours and is primarily eliminated via renal excretion.

Q13: How do the pharmacokinetic properties of finafloxacin relate to its dosing regimen?

A13: The pharmacokinetic parameters of finafloxacin support once-daily dosing []. Its relatively long half-life allows for sustained drug concentrations, potentially improving efficacy and reducing the risk of resistance development.

Q14: Have there been any studies on the pharmacodynamics of finafloxacin?

A14: Yes, pharmacodynamic studies have been conducted to assess the relationship between finafloxacin's exposure and its antibacterial effect []. These studies are crucial for optimizing dosage regimens and maximizing clinical efficacy.

Q15: Are there specific drug delivery strategies being explored for finafloxacin?

A15: While not explicitly mentioned in the provided articles, research on optimizing drug delivery for finafloxacin could enhance its efficacy and target specific infection sites more effectively.

Q16: What are the future directions for finafloxacin research?

A16: Further investigations into finafloxacin's efficacy against a broader range of pathogens, its long-term safety profile, and the potential for resistance development are crucial. Exploring novel drug delivery strategies and identifying biomarkers for treatment response could also be beneficial.

Q17: Has there been any research on finafloxacin's impact on bacterial biofilms?

A17: Yes, one study found that finafloxacin demonstrates good activity against biofilm-forming Escherichia coli []. This suggests its potential use in treating biofilm-associated infections, which are notoriously difficult to eradicate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。